2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features an indenyl group, an oxo group, and a pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is to start with a suitable indene derivative, which undergoes oxidation to form the 3-oxo-2,3-dihydro-1H-inden-5-yl group. This intermediate is then reacted with a suitable acyl chloride or anhydride to introduce the acetamide group. Finally, the pyridin-2-ylmethyl moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The indenyl core can be further oxidized to produce different oxidation states.
Reduction: : Reduction reactions can be used to modify the oxo group.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of amides, esters, or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide has shown potential as a bioactive molecule
Medicine
The compound's biological activity suggests potential therapeutic applications. It may be explored for its anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. The indenyl group may bind to receptors or enzymes, while the acetamide and pyridinylmethyl moieties can influence the compound's overall biological activity. The exact pathways and targets would depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: : These compounds share the indenyl core and exhibit similar biological activities.
Pyridine derivatives: : Compounds containing pyridinylmethyl groups are structurally similar and may have comparable biological effects.
Acetamide derivatives: : Other acetamide-containing compounds can be compared based on their reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-7-5-12-4-6-14(9-15(12)16)22-11-17(21)19-10-13-3-1-2-8-18-13/h1-4,6,8-9H,5,7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYIVJMLBVBPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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